molecular formula C23H21Cl2N3O2S2 B2454486 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride CAS No. 1189950-79-5

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

Cat. No. B2454486
CAS RN: 1189950-79-5
M. Wt: 506.46
InChI Key: QQHCQQBEWWPCNC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H21Cl2N3O2S2 and its molecular weight is 506.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase

A study identified a similar compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, displaying significant selectivity for human ACAT-1 over human ACAT-2. This compound, due to its aqueous solubility and oral absorption characteristics, was designated as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antibacterial Agents

Another study synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives, showing broad-spectrum antibacterial activity against various microorganisms. This indicates the potential of such compounds in developing new antibacterial agents (Bhoi et al., 2015).

Spectroscopic and Structural Analysis

A compound closely related to the requested chemical was analyzed using quantum mechanical and spectroscopic methods, providing insights into its electronic, NMR, and vibrational properties. Such studies are crucial for understanding the physical and chemical properties of these compounds (Diwaker, 2014).

Src Kinase Inhibitory and Anticancer Activities

Research on N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine revealed Src kinase inhibitory activities. These compounds, including one closely related to the queried compound, demonstrated significant inhibition of cancer cell proliferation, highlighting their potential in cancer treatment (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

N-(3-chloro-4-flurophenyl)acetamide derivatives were synthesized and assessed for anti-inflammatory activity. Among the synthesized compounds, several showed significant activity, suggesting the potential of such compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Anticonvulsant Activities

Studies on tetrahydrothieno[3,2-c]pyridines and related compounds, which include structures similar to the queried compound, have shown promising anticonvulsant activity against induced seizures in mice. These findings contribute to the potential use of such compounds in treating convulsive disorders (Ohkubo et al., 1996).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2.ClH/c1-27-11-10-16-19(12-27)31-23(21(16)22-25-17-4-2-3-5-18(17)30-22)26-20(28)13-29-15-8-6-14(24)7-9-15;/h2-9H,10-13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCQQBEWWPCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=C(C=C5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

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